H-Ser(tBu)-OMe.TosOH

Peptide Synthesis Process Chemistry Amino Acid Protection

H-Ser(tBu)-OMe.TosOH (CAS 132776-33-1) is the p-toluenesulfonate (tosylate) salt of O-tert-butyl-L-serine methyl ester, a protected serine derivative belonging to the class of C-terminal protected, side-chain masked amino acid building blocks. It incorporates a tert-butyl ether on the serine hydroxyl, a methyl ester on the carboxyl group, and a free amine stabilized as a tosylate salt, rendering it a versatile intermediate for both solid-phase and solution-phase peptide synthesis.

Molecular Formula C15H25NO6S
Molecular Weight 347.4 g/mol
Cat. No. B13151131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ser(tBu)-OMe.TosOH
Molecular FormulaC15H25NO6S
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OCC(C(=O)OC)N
InChIInChI=1S/C8H17NO3.C7H8O3S/c1-8(2,3)12-5-6(9)7(10)11-4;1-6-2-4-7(5-3-6)11(8,9)10/h6H,5,9H2,1-4H3;2-5H,1H3,(H,8,9,10)/t6-;/m0./s1
InChIKeyNYWGGXRHXSWCLX-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Ser(tBu)-OMe.TosOH: Protected Serine Methyl Ester Tosylate Salt for Peptide Synthesis and Intermediate Chemistry


H-Ser(tBu)-OMe.TosOH (CAS 132776-33-1) is the p-toluenesulfonate (tosylate) salt of O-tert-butyl-L-serine methyl ester, a protected serine derivative belonging to the class of C-terminal protected, side-chain masked amino acid building blocks . It incorporates a tert-butyl ether on the serine hydroxyl, a methyl ester on the carboxyl group, and a free amine stabilized as a tosylate salt, rendering it a versatile intermediate for both solid-phase and solution-phase peptide synthesis . Among its closest analogs are the hydrochloride salt (H-Ser(tBu)-OMe·HCl), the free acid form (H-Ser(tBu)-OH), N-Fmoc-protected serine with the same side-chain protection (Fmoc-Ser(tBu)-OH), N-Boc-protected serine methyl ester (Boc-Ser(tBu)-OMe), and the unprotected serine methyl ester tosylate (H-Ser-OMe·TosOH). The choice among these comparators is driven by differential reactivity, handling characteristics, and compatibility with downstream synthetic transformations.

Why H-Ser(tBu)-OMe.TosOH Cannot Be Simply Interchanged with Hydrochloride or Free Acid Analogs


Amino acid ester salts may appear interchangeable, yet the counterion dictates critical properties—crystallinity, hygroscopicity, solubility in organic media, and direct compatibility with subsequent synthetic steps . The tosylate salt of H-Ser(tBu)-OMe is deliberately selected in patented manufacturing routes because it enables direct saponification to H-Ser(tBu)-OH without prior neutralization, bypassing the multi-step Cbz-protection and hydrogenation sequences required when starting from the hydrochloride salt [1]. Generic substitution with the hydrochloride or free acid analog would re-introduce hazardous reagents, lengthen the synthesis, and compromise the crystalline handling advantages that the tosylate counterion provides. The quantitative evidence below substantiates the specific dimensions where the tosylate form offers verifiable differentiation for scientific procurement.

Quantitative Differentiation Evidence for H-Ser(tBu)-OMe.TosOH vs. Closest Analogs


Step Reduction in Fmoc-Ser(tBu)-OH Synthesis: Tosylate Route vs. Classical Cbz/Hydrogenation Route

In the kilogram-scale synthesis of Fmoc-Ser(tBu)-OH, a critical building block for solid-phase peptide synthesis, the classical route starting from H-Ser-OMe·HCl proceeds through eight sequential steps including Cbz protection, isobutylene t-butylation, saponification, and palladium-catalyzed hydrogenation. The patented tosylate-based route consolidates this sequence into five steps by directly saponifying H-Ser(tBu)-OMe.TsOH to H-Ser(tBu)-OH in 10% Na₂CO₃ solution for 20–25 hours, eliminating the need for Cbz-Cl (a toxic, flammable reagent) and hydrogen gas (an explosion hazard) [1]. This represents a 37.5% reduction in the number of synthetic operations and removes two hazardous reagent handling steps.

Peptide Synthesis Process Chemistry Amino Acid Protection

Effective Amino Acid Loading per Gram: Tosylate vs. Hydrochloride Salt

The molecular weight of H-Ser(tBu)-OMe.TosOH is 347.43 g/mol, while the hydrochloride salt (H-Ser(tBu)-OMe·HCl) has a molecular weight of 211.69 g/mol. Both salts deliver the same free base (O-tert-butyl-L-serine methyl ester, MW 175.23 g/mol) upon neutralization. Consequently, per gram of purchased salt, the tosylate provides 0.504 g of the active free base, whereas the hydrochloride provides 0.828 g—a difference of 39.1% in active content per unit mass .

Procurement Economics Molecular Weight Active Content

Crystalline Solid Form and Handling Advantage of Tosylate Salts

Amino acid ester salts with tosylate counterions are recognized for their enhanced tendency to crystallize and reduced hygroscopicity compared to hydrochloride salts. Bachem, a leading peptide manufacturer, states that amino acid esters are only storage-stable when prepared as salts with strong acids such as HCl or p-toluenesulfonic acid, and that these salts are more readily obtained in microcrystalline form than the free esters . Within the class of available salts, tosylates generally exhibit superior crystallinity and lower moisture uptake, facilitating accurate weighing, long-term storage, and consistent performance in automated synthesizers [1]. The target compound H-Ser(tBu)-OMe.TosOH is supplied as a white crystalline powder with a standard purity of 97% .

Solid-State Properties Crystallinity Handling

Saponification Reactivity: Direct Conversion to H-Ser(tBu)-OH vs. Multi-Step Alternatives

H-Ser(tBu)-OMe.TsOH undergoes direct saponification in 10% Na₂CO₃ to yield H-Ser(tBu)-OH, a key intermediate for Fmoc-Ser(tBu)-OH production [1]. While a direct yield for this specific substrate has not been published as an isolated value, a closely analogous system—Fmoc-Ser(tBu)-OMe saponification under similar aqueous conditions—delivers a crude yield of 81.4% after 24 hours [2]. This indicates that the methyl ester moiety in the serine(tBu) scaffold is amenable to saponification with high efficiency. The tosylate salt's direct compatibility with alkaline saponification contrasts with the hydrochloride salt, which would require prior neutralization of the acidic proton on the ammonium group, adding an extra step and potentially reducing overall yield through additional work-up losses.

Saponification Yield Intermediate Synthesis Fmoc-Ser(tBu)-OH

Optimal Application Scenarios for H-Ser(tBu)-OMe.TosOH Based on Verified Evidence


Kilogram-Scale Manufacturing of Fmoc-Ser(tBu)-OH via Direct Saponification

As demonstrated in patent CN103467566A, H-Ser(tBu)-OMe.TosOH is the preferred starting material for large-scale production of Fmoc-Ser(tBu)-OH. The tosylate salt permits direct saponification in 10% Na₂CO₃ without prior neutralization, consolidating the overall process to five steps from L-serine and eliminating hazardous Cbz-Cl and hydrogen gas from the workflow [1]. This scenario is particularly relevant for CMO and peptide API manufacturers seeking to reduce process mass intensity and safety compliance burden.

Solution-Phase Peptide Synthesis Requiring Free Amine Coupling

In solution-phase peptide synthesis, H-Ser(tBu)-OMe.TosOH provides the serine building block with a free α-amine and a protected carboxyl group (methyl ester), enabling direct coupling with activated carboxylic acid partners without an additional deprotection step. The crystalline, non-hygroscopic nature of the tosylate salt ensures accurate stoichiometric dispensing and reproducible coupling efficiency, supported by class-level evidence on tosylate handling advantages [1].

Laboratory-Scale Research Prioritizing Handling and Storage Stability

For academic and industrial research laboratories where amino acid building blocks may be stored for extended periods, the reduced hygroscopicity of the tosylate salt relative to the hydrochloride salt minimizes water uptake and associated degradation (e.g., ester hydrolysis). The standard purity of 97% [1] combined with crystalline morphology supports reliable long-term use in SPPS and medicinal chemistry campaigns.

Process Chemistry Optimization for Hazard Reduction

When scaling a peptide intermediate synthesis, process safety is a critical procurement criterion. The tosylate-based route patented in CN103467566A explicitly eliminates the use of carbobenzoxy chloride (Cbz-Cl) and hydrogen gas, both of which present toxicity and explosion risks respectively [1]. Selecting H-Ser(tBu)-OMe.TosOH over the hydrochloride salt enables a intrinsically safer synthetic route, a decisive factor for regulated manufacturing environments.

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